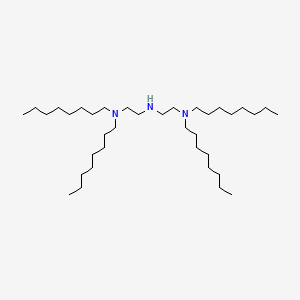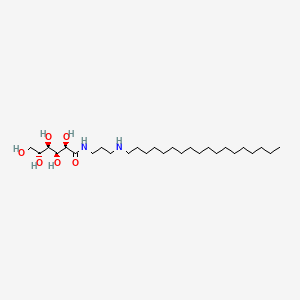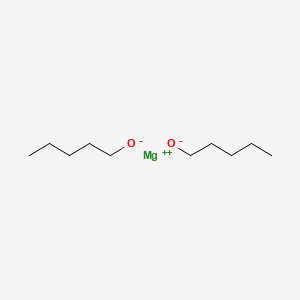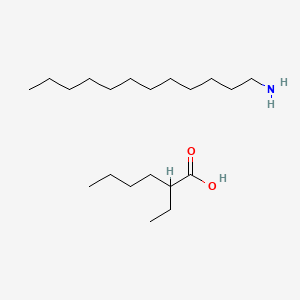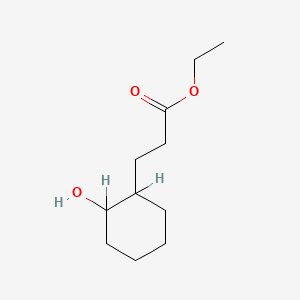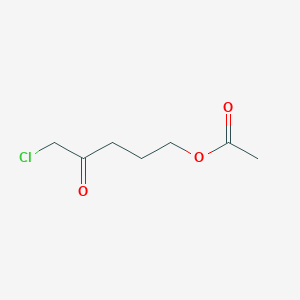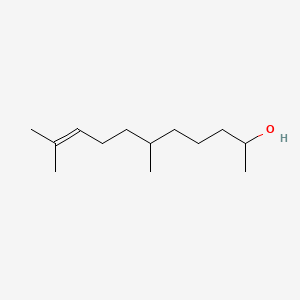
6,10-Dimethylundec-9-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Diméthylundéc-9-én-2-ol : est un composé organique de formule moléculaire C13H26O . Il s'agit d'un type d'alcool caractérisé par la présence d'une double liaison au neuvième carbone et de groupes méthyle aux sixième et dixième carbones. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6,10-Diméthylundéc-9-én-2-ol peut être réalisée par plusieurs méthodes. Une approche courante implique l'hydroboration-oxydation de la 6,10-diméthylundéc-9-én-2-one . Ce processus implique généralement les étapes suivantes :
Hydroboration : L'addition de borane (BH3) à la double liaison de la 6,10-diméthylundéc-9-én-2-one.
Oxydation : L'oxydation ultérieure de l'intermédiaire borane à l'aide de peroxyde d'hydrogène (H2O2) en présence d'une base telle que l'hydroxyde de sodium (NaOH).
Méthodes de production industrielle
En milieu industriel, la production de 6,10-Diméthylundéc-9-én-2-ol peut impliquer des processus d'hydroboration-oxydation à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
Le 6,10-Diméthylundéc-9-én-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool peut être oxydé pour former la cétone correspondante, la 6,10-diméthylundéc-9-én-2-one.
Réduction : La double liaison peut être réduite pour former le 6,10-diméthylundécan-2-ol.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par réaction avec des réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogénation catalytique utilisant du gaz hydrogène (H2) et un catalyseur au palladium (Pd/C) est souvent employée.
Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) peuvent être utilisés pour remplacer le groupe hydroxyle par un atome de chlore.
Principaux produits
Oxydation : 6,10-Diméthylundéc-9-én-2-one.
Réduction : 6,10-Diméthylundécan-2-ol.
Substitution : 6,10-Diméthylundéc-9-én-2-chlorure.
4. Applications de la recherche scientifique
Le 6,10-Diméthylundéc-9-én-2-ol a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Il sert de précurseur pour la synthèse de molécules biologiquement actives.
Médecine : Des recherches sont en cours pour explorer ses propriétés thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de parfums et d'arômes.
5. Mécanisme d'action
Le mécanisme d'action du 6,10-Diméthylundéc-9-én-2-ol implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes et des récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
6,10-Dimethylundec-9-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 6,10-Dimethylundec-9-en-2-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
6,10-Diméthylundéc-9-én-2-one : L'analogue cétone du 6,10-Diméthylundéc-9-én-2-ol.
6,10-Diméthylundécan-2-ol : L'analogue saturé sans double liaison.
6,10-Diméthylundéc-9-én-2-chlorure : L'analogue chloré formé par substitution du groupe hydroxyle.
Unicité
Le 6,10-Diméthylundéc-9-én-2-ol est unique en raison de sa structure spécifique, qui comprend une double liaison et deux groupes méthyle. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour diverses applications en recherche et dans l'industrie.
Propriétés
Numéro CAS |
94021-95-1 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
6,10-dimethylundec-9-en-2-ol |
InChI |
InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,12-14H,5-6,8-10H2,1-4H3 |
Clé InChI |
FMVQVNCSZAWHFS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)O)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


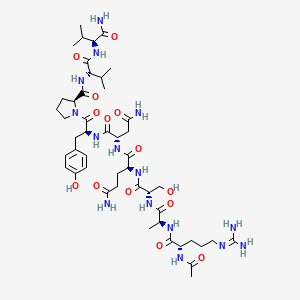
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

